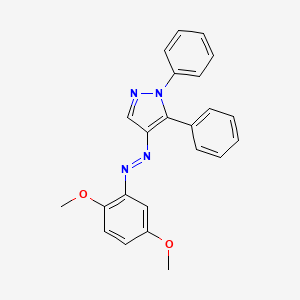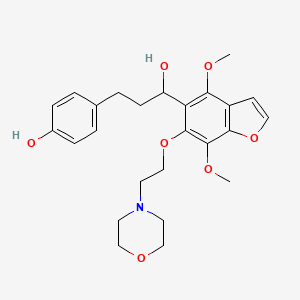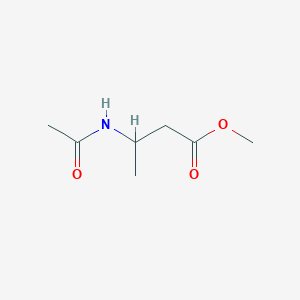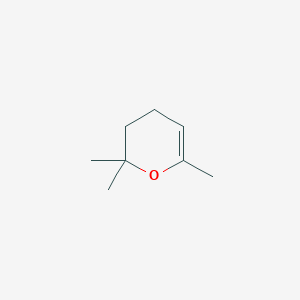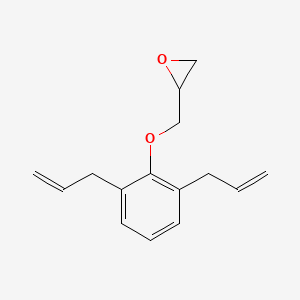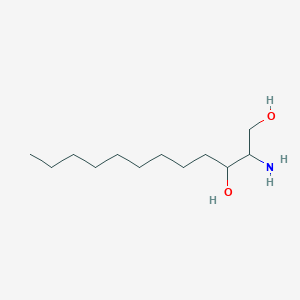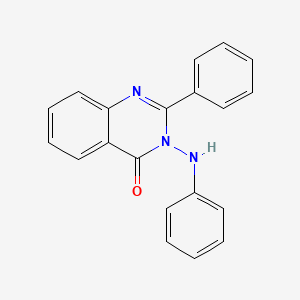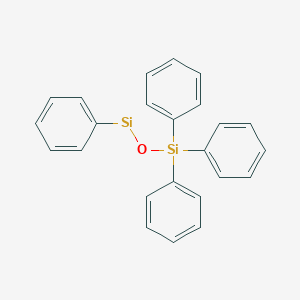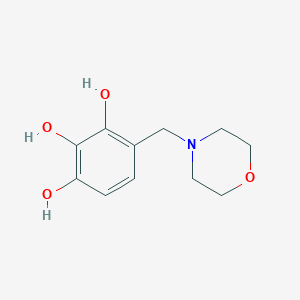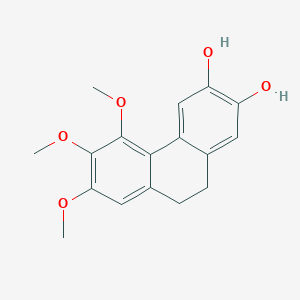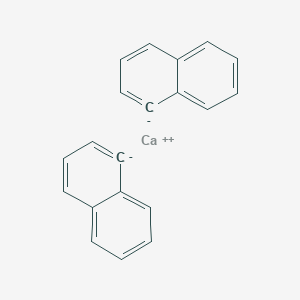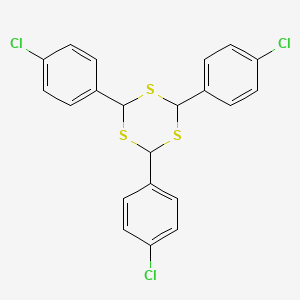
2,4,6-Tris(4-chlorophenyl)-1,3,5-trithiane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Tris(4-chlorophenyl)-1,3,5-trithiane is an organic compound characterized by the presence of three 4-chlorophenyl groups attached to a 1,3,5-trithiane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(4-chlorophenyl)-1,3,5-trithiane typically involves the reaction of 4-chlorobenzaldehyde with elemental sulfur and a suitable catalyst under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the trithiane ring. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and minimize by-products. The use of advanced purification techniques, such as recrystallization or chromatography, ensures the production of high-purity compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Tris(4-chlorophenyl)-1,3,5-trithiane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
2,4,6-Tris(4-chlorophenyl)-1,3,5-trithiane has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 2,4,6-Tris(4-chlorophenyl)-1,3,5-trithiane exerts its effects involves interactions with molecular targets and pathways within biological systems. The compound’s structure allows it to interact with specific enzymes or receptors, potentially leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4,6-Tris(4-bromophenyl)-1,3,5-trithiane
- 2,4,6-Tris(4-methylphenyl)-1,3,5-trithiane
- 2,4,6-Tris(4-nitrophenyl)-1,3,5-trithiane
Uniqueness
2,4,6-Tris(4-chlorophenyl)-1,3,5-trithiane is unique due to the presence of chlorophenyl groups, which impart distinct electronic and steric properties
Propiedades
Número CAS |
50743-13-0 |
|---|---|
Fórmula molecular |
C21H15Cl3S3 |
Peso molecular |
469.9 g/mol |
Nombre IUPAC |
2,4,6-tris(4-chlorophenyl)-1,3,5-trithiane |
InChI |
InChI=1S/C21H15Cl3S3/c22-16-7-1-13(2-8-16)19-25-20(14-3-9-17(23)10-4-14)27-21(26-19)15-5-11-18(24)12-6-15/h1-12,19-21H |
Clave InChI |
SRNGKVXXOZXJCY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2SC(SC(S2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


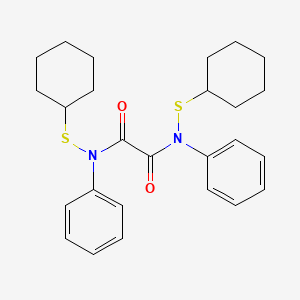
![6,11-Dichloro-2,3-dihydroimidazo[1,2-f]phenanthridine](/img/structure/B14671531.png)
